(1R)-1-(3-Cyclopentyloxyphenyl)propylamine

Lipophilicity Drug-likeness ADME prediction

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine is a chiral primary amine (C14H21NO, MW 219.32 g/mol) belonging to the phenylpropylamine class, characterized by a meta-substituted cyclopentyloxy phenyl ring and a single (R)-configured stereocenter at the α-carbon of the propylamine chain. The compound is synthesized as a defined single enantiomer and is commercially supplied with analytical characterization including NMR, HPLC, and GC batch quality certificates.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B13046019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Cyclopentyloxyphenyl)propylamine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC2CCCC2)N
InChIInChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m1/s1
InChIKeyHSALIYYEPAAHCX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(3-Cyclopentyloxyphenyl)propylamine (CAS 1198282-85-7): A Defined (R)-Enantiomer Chiral Amine Building Block for Stereospecific Synthesis


(1R)-1-(3-Cyclopentyloxyphenyl)propylamine is a chiral primary amine (C14H21NO, MW 219.32 g/mol) belonging to the phenylpropylamine class, characterized by a meta-substituted cyclopentyloxy phenyl ring and a single (R)-configured stereocenter at the α-carbon of the propylamine chain [1]. The compound is synthesized as a defined single enantiomer and is commercially supplied with analytical characterization including NMR, HPLC, and GC batch quality certificates . Its computed physicochemical profile—XLogP3-AA 2.9, topological polar surface area (TPSA) 35.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—places it within lead-like chemical space amenable to further functionalization in medicinal chemistry programs [1].

Why (1R)-1-(3-Cyclopentyloxyphenyl)propylamine Cannot Be Replaced by Racemic, Para-Substituted, or Shorter-Chain Analogs


This compound occupies a specific intersection of three structural variables—meta-regiochemistry of the cyclopentyloxy group, (R)-absolute stereochemistry, and n-propyl chain length—each of which independently modulates physicochemical and target-engagement properties. The racemic mixture (CAS 1270482-42-2) introduces the (S)-enantiomer, which may exhibit different binding affinity or metabolic stability in chiral biological environments . The para-substituted regioisomer (CAS 1270175-36-4) displays a higher computed logP (3.42 vs. 2.9), indicating greater lipophilicity that can alter membrane permeability, off-target binding, and solubility . The ethyl-chain analog (CAS 1198282-72-2) has a lower molecular weight (205.30 vs. 219.32 g/mol) and distinct conformational flexibility, as demonstrated by its co-crystallization with human dUTPase (PDB 5H4J), where the (R)-1-(3-cyclopentyloxyphenyl)ethylamine moiety serves as a critical chiral recognition element within the enzyme active site [1]. These multidimensional differences make direct interchangeability scientifically unsound without de novo validation.

Quantitative Differentiation Evidence for (1R)-1-(3-Cyclopentyloxyphenyl)propylamine vs. Closest Analogs


Meta-Substitution Confers ~15% Lower Lipophilicity vs. Para and Ortho Regioisomers

The meta-substituted target compound exhibits an XLogP3-AA of 2.9, compared to a LogP of 3.42 for both the para-substituted (CAS 1270175-36-4) and ortho-substituted (CAS 953747-22-3) regioisomers [1]. This represents a lipophilicity reduction of approximately 0.52 log units, equivalent to a ~3.3-fold lower octanol-water partition coefficient. In lead optimization, a ΔlogP of 0.5 units is considered a meaningful difference that can influence aqueous solubility, plasma protein binding, and CYP450-mediated metabolism [2].

Lipophilicity Drug-likeness ADME prediction Regiochemical differentiation

Defined (R)-Stereochemistry Distinguishes Target Compound from Racemate for Asymmetric Synthesis Applications

The target compound (CAS 1198282-85-7) is the single (R)-enantiomer, whereas CAS 1270482-42-2 is the racemic 1-(3-cyclopentyloxyphenyl)propylamine or of unspecified stereochemistry [1]. Both are supplied at comparable chemical purity (95-98%), but only the target compound provides defined stereochemical integrity. In the co-crystal structure of human dUTPase (PDB 5H4J), the (R)-enantiomer of the closely related ethyl analog engages the enzyme active site through a specific network of hydrogen bonds and hydrophobic contacts; the (S)-enantiomer would present the amine and phenyl ring in an incompatible orientation, precluding productive binding [2]. The dual dUTPase/DPD inhibitor TAS-114, which contains the (R)-1-(3-cyclopentyloxyphenyl)alkylamine scaffold, displays a dUTPase Ki of 0.13 μM, demonstrating that the (R)-configuration is essential for target engagement [3].

Chiral resolution Stereospecific synthesis Enantiomeric purity Chiral building block

Propyl Chain Provides Greater Conformational Flexibility and Altered logP vs. Ethyl Analog (CAS 1198282-72-2)

The target compound features an n-propyl chain (3-carbon) at the chiral center, compared to the ethyl chain (2-carbon) of the directly analogous compound (1R)-1-(3-cyclopentyloxyphenyl)ethylamine (CAS 1198282-72-2) [1]. This one-carbon extension increases molecular weight from 205.30 to 219.32 g/mol and adds one additional rotatable bond (4 vs. 3 for the ethyl analog), while the XLogP3-AA increases from an estimated ~2.3 (ethyl analog) to 2.9 (target compound) [2]. In the PDB 5H4J structure, the ethyl analog occupies the dUTPase active site, but the propyl extension may allow access to an adjacent hydrophobic sub-pocket or alter the vector of the terminal amine for further derivatization [3].

Chain-length SAR Conformational analysis Ligand efficiency Structure-activity relationship

Predicted Physicochemical Properties Differentiate Target Compound from para-Substituted Analog for Formulation and Assay Development

The target compound exhibits a predicted pKa of 9.23 ± 0.10, a boiling point of 333.6 ± 25.0 °C, and a density of 1.034 ± 0.06 g/cm³ . The para-substituted analog (CAS 1270175-36-4) and the (S)-enantiomeric para analog (CAS 1269841-53-3), while sharing the same molecular formula, may display subtly different basicity due to altered electronic conjugation between the amine and the aromatic ring through the meta vs. para oxygen substituent, affecting protonation state under physiological or assay buffer conditions . The TPSA of 35.3 Ų for the target compound falls below the 60 Ų threshold associated with good blood-brain barrier penetration, suggesting potential CNS applicability that may differ from regioisomers [1].

Physicochemical profiling pKa prediction Solubility parameters Formulation science

High-Value Application Scenarios for (1R)-1-(3-Cyclopentyloxyphenyl)propylamine Based on Evidence


Chiral Scaffold for dUTPase Inhibitor Medicinal Chemistry Programs

The (R)-1-(3-cyclopentyloxyphenyl)alkylamine core is the key pharmacophoric element of the dual dUTPase/DPD inhibitor TAS-114 (dUTPase Ki = 0.13 μM), and the PDB 5H4J co-crystal structure demonstrates that this core engages the human dUTPase active site through stereospecific interactions [1][2]. Researchers pursuing dUTPase as an oncology target can use the target propylamine compound as a starting scaffold for further derivatization, leveraging the extended propyl chain for additional hydrophobic contacts unexplored with the ethyl analog. The meta-substitution pattern's lower logP (2.9 vs. 3.42 for para) may also confer a solubility advantage during analog synthesis and biochemical screening .

Stereodefined Chiral Amine Building Block for Asymmetric Synthesis of CNS-Penetrant Candidates

With a TPSA of 35.3 Ų (well below the 60 Ų CNS penetration threshold), XLogP3-AA of 2.9 (within optimal CNS drug-like range of 2-4), and a defined (R)-configuration, this compound is suited as a chiral amine building block for synthesizing CNS-targeted drug candidates where stereochemistry influences receptor binding and pharmacokinetics [1][2]. Unlike the racemate (CAS 1270482-42-2), which introduces the (S)-enantiomer that would require separation, the single-enantiomer target compound enables direct stereospecific coupling without additional resolution steps .

Reference Standard for Chiral HPLC and Enantiomeric Purity Method Development

The target compound, as a defined (R)-enantiomer, can serve as an authentic reference standard for developing chiral HPLC or SFC methods to separate enantiomers of cyclopentyloxyphenylpropylamine derivatives. The presence of commercially available opposite enantiomer ((1S)-1-(3-cyclopentyloxyphenyl)propylamine, CAS 1270144-86-9) and corresponding racemate (CAS 1270482-42-2) enables complete method validation for enantiomeric purity determination, critical for quality control in pharmaceutical intermediate supply chains [1][2].

Fragment Library Component for Structure-Based Drug Design Targeting Proteins with Precedented Aryl Ether Binding Pockets

The compound's molecular weight (219.32 Da) and physicochemical profile align with fragment-based drug discovery criteria, and the PDB 5H4J structure provides direct structural evidence that the cyclopentyloxyphenyl moiety forms productive hydrophobic and van der Waals interactions within a defined protein binding pocket [1]. The meta-substitution pattern's distinct spatial presentation of the cyclopentyloxy group, compared to para and ortho isomers, offers a specific three-dimensional pharmacophore that may be screened against other protein targets with aryl ether binding preferences, such as certain GPCRs, nuclear receptors, or epigenetic reader domains [2].

Quote Request

Request a Quote for (1R)-1-(3-Cyclopentyloxyphenyl)propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.